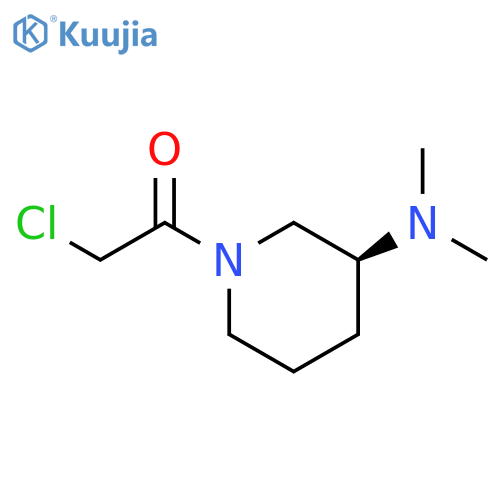Cas no 1354010-58-4 (2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone)

1354010-58-4 structure
商品名:2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone
CAS番号:1354010-58-4
MF:C9H17ClN2O
メガワット:204.697081327438
MDL:MFCD21096564
CID:4588965
2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone
- Ethanone, 2-chloro-1-[(3S)-3-(dimethylamino)-1-piperidinyl]-
-
- MDL: MFCD21096564
- インチ: 1S/C9H17ClN2O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7H2,1-2H3/t8-/m0/s1
- InChIKey: WZKZLYBLAIHOFS-QMMMGPOBSA-N
- ほほえんだ: C(=O)(N1CCC[C@H](N(C)C)C1)CCl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085224-500mg |
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone |
1354010-58-4 | 500mg |
£755.00 | 2022-03-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD592164-1g |
(S)-2-Chloro-1-(3-(dimethylamino)piperidin-1-yl)ethanone |
1354010-58-4 | 97% | 1g |
¥10367.0 | 2023-04-02 | |
| Fluorochem | 085224-500mg |
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone |
1354010-58-4 | 500mg |
£982.00 | 2023-04-17 | ||
| Chemenu | CM498665-1g |
(S)-2-Chloro-1-(3-(dimethylamino)piperidin-1-yl)ethanone |
1354010-58-4 | 97% | 1g |
$1499 | 2023-03-27 |
2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
1354010-58-4 (2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone) 関連製品
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
